molecular formula C9H9I2NO3 B555807 3,5-Diiodo-D-tyrosine CAS No. 16711-71-0

3,5-Diiodo-D-tyrosine

Cat. No. B555807
CAS RN: 16711-71-0
M. Wt: 432.98 g/mol
InChI Key: NYPYHUZRZVSYKL-SSDOTTSWSA-N
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Description

3,5-Diiodo-D-tyrosine is a compound with the molecular formula C9H9I2NO3 . It is an endogenous metabolite of thyroid hormones . The compound has a molecular weight of 432.98 g/mol .


Synthesis Analysis

3,5-Diiodo-L-tyrosine can be prepared via iodization of iodine monochloride. The optimal conditions for iodization of iodine monochloride are as follows: the volume ratio of acetic acid solvent to iodine monochloride is 8:1, the mole ratio of iodine monochloride to L-tyrosine is 3.6:1, and the reaction temperature is 60 ℃ .


Molecular Structure Analysis

The IUPAC name for 3,5-Diiodo-D-tyrosine is (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . The compound has a complex structure with iodine atoms at positions 3 and 5 of its inner ring .


Chemical Reactions Analysis

The iodization of iodine monochloride is a key step in the synthesis of 3,5-Diiodo-L-tyrosine . This process involves the reaction of iodine monochloride with L-tyrosine in the presence of acetic acid .


Physical And Chemical Properties Analysis

3,5-Diiodo-D-tyrosine has a molecular weight of 432.98 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 .

Scientific Research Applications

Inhibition in Thyroid Function

3,5-Diiodo-D-tyrosine has been studied for its inhibitory effects on the deiodination of thyroid hormones. In studies on sheep thyroid and rats, various tyrosine derivatives, including 3,5-Diiodo-D-tyrosine, demonstrated inhibition of thyroidal deiodination, impacting thyroid function (Green, 1968).

Synthesis and Chemical Properties

The synthesis process of 3,5-Diiodo-D-tyrosine has been optimized, with a focus on the conditions and reactions necessary to achieve high yields. This research contributes to the broader understanding of the chemical properties and potential applications of this compound (Min, 2010).

Role in Enzymatic Processes

3,5-Diiodo-D-tyrosine acts as an inhibitor in enzymatic processes, particularly those involving tyrosine hydroxylase. This inhibition has implications for understanding and potentially manipulating metabolic pathways and enzyme function (Udenfriend, Zaltzman-Nirenberg, & Nagatsu, 1965).

Fragmentation and Mass Spectrometry Studies

The compound's behavior in mass spectrometry, specifically regarding fragmentation and the impact of substituents, has been extensively studied. These insights are valuable for applications in analytical chemistry and molecular identification (Zhao, Shoeib, Siu, & Hopkinson, 2006).

Chiral Discrimination in Amino Acids

Research on 3,5-Diiodo-D-tyrosine has included its use as a reference for chiral discrimination among amino acids. This has applications in stereochemistry and the development of methods for analyzing and separating enantiomers (Kumari et al., 2007).

Biochemical Research

In biochemical research, 3,5-Diiodo-D-tyrosine has been used in studies related to thyroid hormone biosynthesis, exploring its role in enzymatic pathways and its potential as a precursor or intermediate in various biological processes (Ma & Sih, 1999).

Nanoparticle Synthesis and Biomedical Applications

There has been interest in using 3,5-Diiodo-D-tyrosine for the synthesis and coating of nanoparticles, particularly for applications in biomedical imaging and drug delivery. This research highlights the compound's potential in nanotechnology and medical applications (Ahmad et al., 2018).

properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYHUZRZVSYKL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427609
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-D-tyrosine

CAS RN

16711-71-0
Record name Diiodotyrosine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIIODOTYROSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Nakano - Journal of Biological Chemistry, 1967 - Elsevier
Halogenated tyrosine transaminase has been purified 30-fold from a sonic extract of rat kidney mitochondria. Purification involves ammonium sulfate fractionation and chromatography …
Number of citations: 30 www.sciencedirect.com
AN Klein, T Ziehm, T van Groen, I Kadish… - ACS chemical …, 2017 - ACS Publications
Amyloid-beta (Aβ) oligomers are thought to be causative for the development and progression of Alzheimer’s disease (AD). Starting from the Aβ oligomer eliminating d-enantiomeric …
Number of citations: 27 pubs.acs.org
MW Kanan, ZJ Gartner, DR Liu - The Development and …, 2005 - search.proquest.com
In Chapter 1 we introduced DNA-templated synthesis (DTS) as a potential method for organizing substrate combinations in a selection-based approach to reaction discovery. If DTS is to …
Number of citations: 0 search.proquest.com
MA Shupnik, BA Rosenzweig - Journal of Biological Chemistry, 1991 - Elsevier
Previous work from this laboratory demonstrated that 17-beta estradiol (E2) can directly stimulate the transcription rate of the rat luteinizing hormone beta (LH beta) gene and that an …
Number of citations: 106 www.sciencedirect.com
D Schomburg, D Stephan - Enzyme Handbook 13: Class 2.5-EC 2.7 …, 1997 - Springer
Thyroid-honnone transaminase Page 1 Thyroid-honnone transaminase 1 NOMENCLATURE EC number 2.6.1.26 Systematic name L-3,5,3'-Triiodothyronine:2-oxoglutarate …
Number of citations: 0 link.springer.com
P Dumas, B Maziere, N Autissier, R Michel - Biochimica et Biophysica Acta …, 1973 - Elsevier
… L'enzyme thyroidien qui provoque la deshalog6nation des bromotyrosines, est inactif sur la 3:5-diiodo-D-tyrosine ainsi que sur les iodo et bromothyronines~-S, 25,26. La thyroglobuline …
Number of citations: 29 www.sciencedirect.com

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